molecular formula C8H6BrFOS B14762977 3-Bromo-4-fluoro-5-(methylthio)benzaldehyde

3-Bromo-4-fluoro-5-(methylthio)benzaldehyde

Cat. No.: B14762977
M. Wt: 249.10 g/mol
InChI Key: GRNHUNGICNMXRT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6BrFOS It is a benzaldehyde derivative, characterized by the presence of bromine, fluorine, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes:

    Fluorination: The addition of a fluorine atom.

    Formylation: The addition of an aldehyde group to the benzene ring.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Bromo-4-fluoro-5-(methylthio)benzoic acid.

    Reduction: 3-Bromo-4-fluoro-5-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methylthio groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde
  • 3-Fluoro-4-(methylthio)benzaldehyde
  • 4-Bromo-3-fluorobenzaldehyde

Uniqueness

3-Bromo-4-fluoro-5-(methylthio)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H6BrFOS

Molecular Weight

249.10 g/mol

IUPAC Name

3-bromo-4-fluoro-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H6BrFOS/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3

InChI Key

GRNHUNGICNMXRT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=C1)C=O)Br)F

Origin of Product

United States

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